3-Methoxy-4-methyl-benzoic acid ethyl ester

Overview

Description

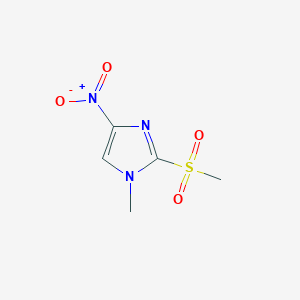

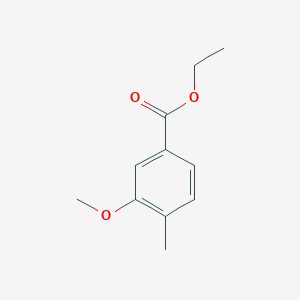

“3-Methoxy-4-methyl-benzoic acid ethyl ester” is a chemical compound with the molecular formula C10H12O4 . It is also known by other names such as Vanillic acid, ethyl ester; Ethyl vanillate; 4-Hydroxy-3-methoxybenzoic acid ethyl ester; Ethyl 4-hydroxy-3-methoxybenzoate; m-Anisic acid, 4-hydroxy-, ethyl ester; 3-Methoxy-4-hydroxybenzoic acid, ethyl ester .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the bonds between them .Chemical Reactions Analysis

Esters, including “this compound”, can undergo a variety of chemical reactions. For instance, they can react with ammonia and primary or secondary alkyl amines to yield amides, a process known as aminolysis . They can also undergo reactions at the benzylic position .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 166.17 g/mol . Its exact mass and monoisotopic mass are 166.062994177 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . Its rotatable bond count is 2 .Scientific Research Applications

Synthesis and Catalysis

The compound has been utilized in various synthetic pathways, demonstrating its versatility in organic synthesis. For example, studies have shown its involvement in the synthesis of complex molecules, highlighting its role in facilitating reactions under specific conditions. The compound serves as a precursor or intermediate in the synthesis of various derivatives, which are of interest in pharmaceuticals, agrochemicals, and materials science (Zha Hui-fang, 2011).

Catalytic Reduction Studies

In catalysis, the compound has been investigated for its role in the reduction processes. Research on its interaction with catalysts such as yttrium oxide under hydrogen has provided insights into the reduction mechanisms of benzoic acid derivatives, contributing to the development of more efficient catalytic systems (S. T. King & E. J. Strojny, 1982).

Material Science and Engineering

In the field of materials science, the compound's derivatives have been explored for their potential applications in creating new materials with desirable properties. Research into the functionalization of certain benzene derivatives has led to the development of materials with specific characteristics, which could have applications in various industries, from electronics to coatings (W. Dmowski & K. Piasecka-Maciejewska, 1998).

Antimicrobial Applications

The antimicrobial properties of phenolic compounds derived from similar chemical structures have been studied, indicating potential applications in the development of new antimicrobial agents. This research contributes to the ongoing search for new substances to combat microbial resistance, a major challenge in the medical field (H. Du et al., 2009).

Safety and Hazards

“3-Methoxy-4-methyl-benzoic acid ethyl ester” is moderately toxic by ingestion . It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, wash hands, forearms, and face thoroughly after handling, and remove the person to fresh air and keep comfortable for breathing if one feels unwell .

Mechanism of Action

Target of Action

Similar compounds, such as benzoic acid derivatives, are known to interact with various enzymes and receptors in the body .

Mode of Action

Benzylic compounds, which this compound is a part of, are known to undergo reactions such as free radical bromination and nucleophilic substitution .

Biochemical Pathways

Benzoic acid derivatives are known to be involved in various biochemical reactions .

Pharmacokinetics

The molecular weight of the compound, which is an important factor in determining its pharmacokinetic properties, is 1661739 .

Action Environment

The action of 3-Methoxy-4-methyl-benzoic acid ethyl ester can be influenced by various environmental factors. For instance, it is recommended to use this compound only outdoors or in a well-ventilated area .

Properties

IUPAC Name |

ethyl 3-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)10(7-9)13-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAUSENVGLLUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine](/img/structure/B3359476.png)

![6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide](/img/structure/B3359481.png)